7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline
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Overview
Description
7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring, with various substituents such as benzyl, phenyl, pyridinyl, and dimethoxy groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step reactions that require precise control of reaction conditions. One common synthetic route involves the condensation of appropriate pyrazole and isoquinoline precursors under acidic or basic conditions. The reaction may be catalyzed by trifluoracetic acid or other suitable catalysts to facilitate the formation of the fused ring system . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow techniques to ensure consistent production.
Chemical Reactions Analysis
7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups that can exhibit different chemical and biological properties.
Scientific Research Applications
7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway . The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Quinolinyl-pyrazoles: These compounds also feature a pyrazole ring fused to a quinoline ring, with variations in substituents and functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are not observed in other related compounds.
Properties
Molecular Formula |
C30H24N4O2 |
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Molecular Weight |
472.5g/mol |
IUPAC Name |
1-benzyl-7,8-dimethoxy-3-phenyl-5-pyridin-3-ylpyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C30H24N4O2/c1-35-26-17-23-24(18-27(26)36-2)29(21-12-9-15-31-19-21)32-30-28(23)25(16-20-10-5-3-6-11-20)33-34(30)22-13-7-4-8-14-22/h3-15,17-19H,16H2,1-2H3 |
InChI Key |
BNATXVFYPRBULL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CN=CC=C4)N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CN=CC=C4)N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC |
Origin of Product |
United States |
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